molecular formula C21H20F2N4O2 B2674068 2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021090-87-8

2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2674068
CAS No.: 1021090-87-8
M. Wt: 398.414
InChI Key: GXHGVHUSTSZMKV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, and a pyrimidine moiety substituted with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the propoxy group, and coupling with the benzamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: A simpler analog with similar structural features but lacking the pyrimidine moiety.

    N-(4-aminophenyl)benzamide: Another analog with a different substitution pattern on the benzamide ring.

Uniqueness

2,6-difluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is unique due to the combination of its fluorinated benzamide and substituted pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-difluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-3-11-29-19-12-18(24-13(2)25-19)26-14-7-9-15(10-8-14)27-21(28)20-16(22)5-4-6-17(20)23/h4-10,12H,3,11H2,1-2H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHGVHUSTSZMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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